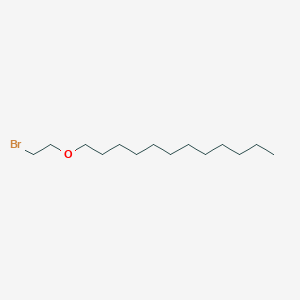

1-(2-Bromoethoxy)dodecane

Description

1-(2-Bromoethoxy)dodecane is a brominated aliphatic compound consisting of a dodecane backbone (12-carbon chain) with a 2-bromoethoxy group (-OCH2CH2Br) attached.

Properties

CAS No. |

22732-79-2 |

|---|---|

Molecular Formula |

C14H29BrO |

Molecular Weight |

293.28 g/mol |

IUPAC Name |

1-(2-bromoethoxy)dodecane |

InChI |

InChI=1S/C14H29BrO/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15/h2-14H2,1H3 |

InChI Key |

FCLPYIDOXPMKQR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethoxy)dodecane can be synthesized through the reaction of dodecanol with 2-bromoethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of dodecanol is replaced by the bromoethoxy group.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(2-Bromoethoxy)dodecane may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethoxy)dodecane undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions, leading to the formation of ethers or alcohols.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

Nucleophilic Substitution: Formation of ethers or alcohols.

Elimination Reactions: Formation of alkenes.

Oxidation: Formation of aldehydes or carboxylic acids.

Scientific Research Applications

1-(2-Bromoethoxy)dodecane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential use in modifying biological molecules for research purposes.

Medicine: Explored for its potential as a building block in the synthesis of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.

Mechanism of Action

The mechanism by which 1-(2-Bromoethoxy)dodecane exerts its effects is primarily through its reactivity as a brominated ether. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity allows it to modify other molecules by introducing the bromoethoxy group, which can alter the physical and chemical properties of the target molecules.

Comparison with Similar Compounds

Aliphatic Bromoethoxy Compounds vs. Aromatic Bromoethoxy Derivatives

1-(2-Bromoethoxy)dodecane differs significantly from aromatic analogs like 1-(2-Bromoethoxy)-4-methylbenzene (CAS 18800-34-5) and 1-(2-Bromoethoxy)-2,4-dichlorobenzene (CAS 6954-77-4). Key distinctions include:

The aliphatic chain in 1-(2-Bromoethoxy)dodecane enhances hydrophobicity, making it more suitable for micelle formation compared to aromatic analogs. However, aromatic derivatives exhibit greater stability in electrophilic environments due to resonance effects .

Comparison with Alkyl Bromides (e.g., 1-Bromododecane)

Alkyl bromides like 1-bromododecane (synthesized from 1-dodecanol via HBr/H2SO4 ) lack the ethoxy spacer, leading to differences in reactivity and applications:

The ethoxy group in 1-(2-Bromoethoxy)dodecane introduces steric hindrance, reducing SN2 reactivity compared to 1-bromododecane. However, the ether linkage may facilitate phase-transfer catalytic behavior .

Comparison with Bromoacetal Derivatives

Compounds like 2-bromo-1,1-diethoxyethane (bromoacetal) share the bromoethoxy motif but feature acetal groups instead of long alkyl chains:

Bromoacetals are more suited for temporary protection of aldehydes, whereas 1-(2-Bromoethoxy)dodecane’s long chain aligns with applications requiring hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.